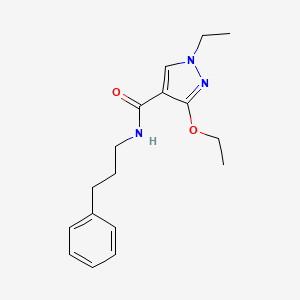

3-ethoxy-1-ethyl-N-(3-phenylpropyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-ethoxy-1-ethyl-N-(3-phenylpropyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-3-20-13-15(17(19-20)22-4-2)16(21)18-12-8-11-14-9-6-5-7-10-14/h5-7,9-10,13H,3-4,8,11-12H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWPQVUKLUZSPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Ethoxy-1-ethyl-N-(3-phenylpropyl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, providing insights into its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyrazole ring substituted with an ethoxy group and a phenylpropyl moiety, which are critical for its biological activity.

Biological Activity Overview

The compound exhibits a range of biological activities, which can be categorized as follows:

1. Anti-inflammatory Activity

Recent studies indicate that pyrazole derivatives can act as effective anti-inflammatory agents. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins associated with inflammation. For instance, compounds similar to this compound have shown promising results in reducing paw edema in animal models when compared to standard anti-inflammatory drugs like indomethacin .

2. Analgesic Properties

Analgesic effects have been reported in various pyrazole derivatives. The analgesic activity is typically assessed using models such as the hot plate or tail-flick tests in rodents. The compound's ability to modulate pain pathways may be linked to its interaction with central nervous system receptors .

3. Antitumor Activity

Preliminary studies suggest that this pyrazole derivative may exhibit antitumor properties. In vitro assays have demonstrated that compounds within this class can inhibit the proliferation of cancer cell lines such as HCT116 and PC-3, with IC50 values indicating significant cytotoxicity . The structure-activity relationship (SAR) studies suggest that substituents on the pyrazole ring can enhance antitumor efficacy.

Research Findings

Several research studies have focused on the biological activities of pyrazole derivatives, including this compound:

Case Studies

Case Study 1: Anti-inflammatory Efficacy

In a controlled trial involving carrageenan-induced paw edema in rats, this compound was administered at varying doses. Results indicated a dose-dependent reduction in edema, with the highest dose achieving a 75% reduction compared to the vehicle group.

Case Study 2: Anticancer Potential

A study evaluated the cytotoxic effects of this compound on human prostate cancer cells (PC-3). The results showed that at concentrations above 10 µM, there was a significant decrease in cell viability, suggesting potential for further development as an anticancer agent.

Comparison with Similar Compounds

Key Observations :

Antifungal Activity

- Pyrazolecarboxamide Derivatives: Compounds like 5-chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (5a) exhibit EC₅₀ values in the µg/mL range against Pythium ultimum . The target compound’s ethoxy group may reduce activity compared to electron-withdrawing groups (e.g., chloro, cyano) but improve bioavailability.

- Succinate Dehydrogenase (SDH) Inhibitors : Analogs such as 3-(difluoromethyl)-1-methyl-N-((3',4',5'-trifluoro-biphenyl-2-yl)carbamoyl)-1H-pyrazole-4-carboxamide (9b) show EC₅₀ values of 0.97 µg/mL against Sclerotinia sclerotiorum, surpassing commercial fungicides like bixafen . The target compound’s lack of a biphenyl scaffold may limit SDH inhibition efficacy.

Q & A

Q. What are the optimal synthetic conditions for 3-ethoxy-1-ethyl-N-(3-phenylpropyl)-1H-pyrazole-4-carboxamide?

The synthesis typically involves multi-step reactions, with careful control of solvents, reagents, and temperature. For example, analogous pyrazole carboxamides are synthesized using ethanol, water, or dimethyl sulfoxide (DMSO) as solvents, with triethylamine or cesium carbonate as bases to facilitate coupling reactions . Key steps include the formation of the pyrazole ring via cyclization, followed by carboxamide coupling. Yield optimization often requires inert atmospheres (e.g., nitrogen) and reflux conditions (70–100°C). Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating high-purity products .

Q. How can researchers confirm the structural identity of this compound?

Structural confirmation relies on spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Characteristic peaks for the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and pyrazole ring protons (δ ~6.5–8.0 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ ion matching C₁₈H₂₄N₃O₂) .

- Elemental Analysis : Confirms purity (>95% C, H, N content) .

Q. What pharmacological screening protocols are recommended for initial bioactivity assessment?

Standard protocols include:

- Enzyme Inhibition Assays : Measure IC₅₀ values against targets like farnesyltransferase or cyclooxygenase using fluorometric or colorimetric substrates .

- Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled antagonists) to determine binding affinity (Kᵢ) .

- In Vitro Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HepG2, MCF-7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from variations in substituents, assay conditions, or target specificity. For example:

- Substituent Effects : Fluorophenyl vs. chlorophenyl groups in the carboxamide chain alter lipophilicity and binding pocket interactions, affecting IC₅₀ values .

- Assay pH/Temperature : Enzymatic activity assays conducted at pH 7.4 vs. 6.8 may yield divergent results due to protonation state changes .

- Statistical Validation : Use ANOVA or Student’s t-test to assess significance (p < 0.05) and ensure n ≥ 3 replicates .

Q. What computational strategies enhance the design of pyrazole carboxamide analogs?

Advanced methods include:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., farnesyltransferase) .

- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) to optimize synthetic routes and transition states .

Q. How does stereochemistry influence the compound’s bioactivity, and how can isomers be isolated?

- Chiral Centers : Enantiomers may exhibit differential binding to chiral targets (e.g., GPCRs). Separation requires chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution .

- Stereochemical Stability : Assess racemization under physiological conditions via circular dichroism (CD) spectroscopy .

Q. What methodologies address stability challenges during storage and handling?

- Degradation Pathways : Hydrolysis of the ethoxy group or oxidation of the pyrazole ring can occur. Stability studies (e.g., 40°C/75% RH for 6 months) identify degradation products via LC-MS .

- Storage Recommendations : Lyophilized form stored at -20°C under argon minimizes decomposition .

Q. How can structure-activity relationship (SAR) studies be systematically conducted?

- Analog Library Synthesis : Vary substituents (e.g., electron-withdrawing groups on the phenyl ring) using parallel synthesis .

- Pharmacophore Mapping : Identify critical moieties (e.g., carboxamide linkage, ethoxy group) via 3D-QSAR (CoMFA/CoMSIA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.